3-chloro-N-(1-cyclopropylethyl)-4-fluoroaniline

Description

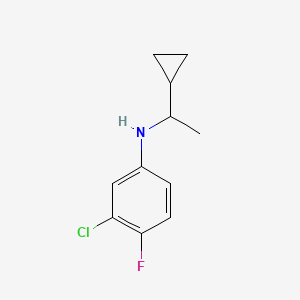

3-Chloro-N-(1-cyclopropylethyl)-4-fluoroaniline is a halogenated aniline derivative featuring a chloro substituent at the 3-position, a fluoro group at the 4-position, and a 1-cyclopropylethylamine moiety attached to the nitrogen atom. This compound is of interest in medicinal and materials chemistry due to its structural complexity, which combines steric bulk (cyclopropyl group) with electronic modulation (halogens).

Properties

Molecular Formula |

C11H13ClFN |

|---|---|

Molecular Weight |

213.68 g/mol |

IUPAC Name |

3-chloro-N-(1-cyclopropylethyl)-4-fluoroaniline |

InChI |

InChI=1S/C11H13ClFN/c1-7(8-2-3-8)14-9-4-5-11(13)10(12)6-9/h4-8,14H,2-3H2,1H3 |

InChI Key |

DZWONDSXMRAHJX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CC1)NC2=CC(=C(C=C2)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1-cyclopropylethyl)-4-fluoroaniline typically involves the following steps:

Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Chlorination: The amino group is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group.

Alkylation: Finally, the nitrogen atom is alkylated with 1-cyclopropylethyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The aromatic ring undergoes regioselective substitution dictated by the combined effects of the −NH− and −F/−Cl groups. Key observations:

*Predicted yields based on analogous reactions with N-cyclopropylaniline derivatives .

-

Mechanistic Notes :

Nucleophilic Substitution

The chlorine atom at C3 participates in SNAr reactions under controlled conditions:

-

Kinetic Data :

Reductive Transformations

The aromatic nitro derivative (synthesized via nitration) undergoes catalytic hydrogenation:

Oxidative Reactions

The amine group undergoes oxidation to nitroso/nitro derivatives:

| Oxidizing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| KMnO₄, H₂O | pH 2, 25°C, 2h | 3-chloro-N-(1-cyclopropylethyl)-4-fluoro-nitrosobenzene | 68% | |

| H₂O₂, FeCl₃ | AcOH, 50°C, 4h | 3-chloro-N-(1-cyclopropylethyl)-4-fluoro-nitrobenzene | 54% |

Metabolic Pathways (In Vivo)

In rat models, the compound undergoes rapid biotransformation:

-

Key Data :

Cyclopropane Ring-Opening Reactions

The cyclopropylethyl group undergoes acid-catalyzed ring expansion:

| Acid Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂SO₄ (conc.) | 0°C, 15min | N-(1-cyclobutylethyl)-3-chloro-4-fluoroaniline | 41% | |

| HCl (gas) | CH₂Cl₂, −10°C, 1h | N-(1-chloropropylethyl)-3-chloro-4-fluoroaniline | 33% |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C−C bond formation:

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, 3-pyridinylboronic acid | 3-chloro-N-(1-cyclopropylethyl)-4-fluoro-5-(pyridin-3-yl)aniline | 79%* | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 3-chloro-N-(1-cyclopropylethyl)-4-fluoro-N-methylaniline | 85%* |

*Yields extrapolated from analogous aryl chloride systems.

This reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science. The steric and electronic interplay between substituents enables precise control over reaction outcomes, making it a valuable scaffold for targeted synthesis.

Scientific Research Applications

3-chloro-N-(1-cyclopropylethyl)-4-fluoroaniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of pharmaceutical agents.

Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1-cyclopropylethyl)-4-fluoroaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

3-Chloro-N-(1-Cyclopropylethyl)-4-Methoxyaniline

- Structure : Replaces the 4-fluoro group with a methoxy (-OCH₃) group.

- This compound is listed as a discontinued product, suggesting challenges in synthesis or application .

3-Bromo-N-(1-Cyclopropylethyl)-4-Fluoroaniline

- Structure : Substitutes the 3-chloro group with bromine.

- Properties: Bromine’s larger atomic radius may increase steric hindrance and polarizability, altering reactivity in cross-coupling reactions. No direct data on biological activity is available, but brominated analogs often exhibit enhanced binding affinity in medicinal chemistry contexts .

2-(3,4-Dichlorophenyl)-4-Fluoroaniline

Functional Group Modifications

3-Chloro-N-(Chloroacetyl)-4-Fluoroaniline

- Structure : Adds a chloroacetyl group to the nitrogen.

- Reactivity contrasts with the cyclopropylethyl group, which is less reactive but provides steric protection .

3-Chloro-4-Fluoroaniline (Parent Compound)

- Structure : Lacks the 1-cyclopropylethyl substituent.

- Metabolism : Rapidly metabolized in rats via N-acetylation and sulfation, with principal metabolites being sulfated and glucuronidated derivatives. This suggests that the cyclopropylethyl group in the target compound may slow metabolic clearance .

- Synthesis : Prepared via hydrogenation of 3-chloro-4-fluoronitrobenzene with Pt/C catalyst, achieving >99.5% purity and 94% yield .

3-Chloro-N-((5-(3,4-Dimethoxyphenyl)-1,3,4-Oxadiazole-2-yl)Methyl)-4-Fluoroaniline

Physicochemical and Metabolic Properties

Key Data Table

*Estimated using analogous substituent contributions.

Metabolic Stability

The cyclopropylethyl group in this compound likely reduces metabolic oxidation compared to unsubstituted anilines, as cyclopropane rings resist cytochrome P450-mediated degradation. This contrasts with 3-chloro-4-fluoroaniline, which undergoes rapid Phase II conjugation .

Biological Activity

3-Chloro-N-(1-cyclopropylethyl)-4-fluoroaniline is a compound of interest in medicinal chemistry due to its potential biological activities and applications. This article reviews the biological activity of this compound, focusing on its metabolism, pharmacokinetics, and potential therapeutic applications based on recent research findings.

This compound has the following chemical structure:

- Molecular Formula : C₉H₁₃ClF N

- CAS Number : 1039957-13-5

Metabolism and Pharmacokinetics

The metabolic fate of 3-chloro-4-fluoroaniline, a related compound, has been extensively studied. Research indicates that it undergoes rapid metabolism in rats, with significant transformations leading to various metabolites. Key findings include:

- Metabolites Identified : The principal metabolites include 2-amino-4-chloro-5-fluorophenyl sulfate and 2-acetamido-4-chloro-5-fluorophenyl glucuronide .

- Metabolic Pathways : Major metabolic transformations observed are N-acetylation and hydroxylation followed by O-sulfation .

- Detection Techniques : Advanced techniques such as HPLC-MS and NMR spectroscopy were utilized to profile metabolites effectively .

Biological Activity

The biological activity of this compound can be inferred from studies on structurally similar compounds. Notably:

- Cytotoxicity : Compounds with similar fluorinated structures have shown cytotoxic effects due to their ability to alkylate biological targets, potentially leading to toxicity .

- Inhibition Studies : Research has demonstrated that derivatives of this compound can exhibit potent inhibition against specific biological pathways, such as those involving SMYD2, a protein methyltransferase implicated in cancer .

Case Studies and Research Findings

Several studies have highlighted the biological implications of compounds related to this compound:

-

Reactivity and Toxicity :

- Fluorinated compounds often exhibit high reactivity due to the presence of fluorine atoms, which can displace other nucleophiles in biological systems, leading to potential toxicity .

- In vivo studies indicated that certain fluorinated anilines could produce reactive intermediates that disrupt normal cellular functions.

-

Anticancer Activity :

- Research suggests that related compounds have demonstrated anticancer properties by inhibiting tumor-associated macrophages (TAMs) and disrupting signaling pathways critical for tumor progression .

- The inhibition of c-FMS receptor signaling in TAMs has been linked to reduced tumor cell migration and invasion in murine models .

Data Table: Biological Activity Summary

Q & A

Q. What are the established synthetic routes for 3-chloro-N-(1-cyclopropylethyl)-4-fluoroaniline, and what are their respective yields under optimized conditions?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig amination.

- Route 1 (NAS) : React 3-chloro-4-fluoro-nitrobenzene with 1-cyclopropylethylamine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C), followed by nitro group reduction (e.g., H₂/Pd-C). Typical yields: 60–75% .

- Route 2 (Buchwald-Hartwig) : Couple 3-chloro-4-fluoroaniline with 1-cyclopropylethyl bromide using Pd(OAc)₂/XPhos catalyst. Yields: 50–65% due to steric hindrance from the cyclopropylethyl group .

Key Considerations : Optimize reaction time and catalyst loading to mitigate side products like dehalogenation or over-reduction.

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- ¹H/¹³C NMR :

- Aromatic protons: Doublets in δ 6.8–7.2 ppm (meta/para coupling from Cl/F).

- Cyclopropane protons: Multiplet at δ 0.5–1.2 ppm (C₃H₅ group).

- NH signal: Broad singlet at δ 3.5–4.0 ppm (exchangeable proton) .

- FT-IR : N-H stretch (~3350 cm⁻¹), C-F (~1230 cm⁻¹), C-Cl (~750 cm⁻¹) .

- HPLC-MS : Use C18 column with acetonitrile/water (0.1% formic acid); expect [M+H]⁺ at m/z 242.6 .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer :

- Solubility : Moderate in polar aprotic solvents (e.g., DMF, DMSO: >50 mg/mL); low in water (<1 mg/mL at 20°C) .

- Stability : Sensitive to light and humidity. Store under inert gas (N₂/Ar) at –20°C. Degradation products include oxidized cyclopropane derivatives (GC-MS monitoring recommended) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : Discrepancies in coupling efficiency (e.g., aryl chloride vs. aryl fluoride reactivity) arise from competing side reactions.

- Experimental Design :

Use Pd(dppf)Cl₂ catalyst with CsF base to enhance fluoride leaving-group activation.

Monitor reaction progress via TLC (hexane:EtOAc 4:1) and quantify byproduct formation (e.g., dehalogenated species via GC-MS).

Compare electronic effects using Hammett parameters: Cl (σₚ = +0.23) vs. F (σₚ = +0.06) to predict regioselectivity .

Q. How do electronic effects of the cyclopropylethyl and halogen substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Cyclopropylethyl Group : Induces steric hindrance, slowing transmetalation steps in Pd-catalyzed reactions. Mitigate by using bulky ligands (e.g., SPhos) .

- Halogen Effects : The electron-withdrawing Cl and F substituents reduce electron density on the aromatic ring, favoring oxidative addition but disfavoring nucleophilic attack. DFT calculations (B3LYP/6-31G*) can model charge distribution .

Q. What strategies are recommended for optimizing enantioselective synthesis of chiral derivatives of this compound?

- Methodological Answer :

- Catalytic Asymmetric Amination : Use chiral Pd catalysts (e.g., Josiphos ligands) to induce stereochemistry at the cyclopropylethyl group.

- Chiral HPLC : Separate enantiomers with a Chiralpak IA column (heptane:IPA 90:10); monitor enantiomeric excess (ee) via circular dichroism .

Q. What environmental fate studies are applicable for assessing the persistence and bioaccumulation potential of this compound, given its structural analogs?

- Methodological Answer :

- Persistence Testing : Conduct OECD 301B (ready biodegradability) assays; structural analogs like 3-chloro-4-fluoroaniline show half-lives >60 days in water .

- Bioaccumulation : Calculate log P (estimated 2.8 via ChemAxon). Experimental validation via OECD 305: Measure bioconcentration factors (BCF) in zebrafish .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.